molecular formula C9H5I2NO B464108 Iodoquinol CAS No. 83-73-8

Iodoquinol

Katalognummer B464108
CAS-Nummer: 83-73-8
Molekulargewicht: 396.95g/mol
InChI-Schlüssel: UXZFQZANDVDGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodoquinol, also known as diiodohydroxyquinoline, is an antiprotozoal medicine that fights infections caused by amoebae . It is used most often in the treatment of an intestinal infection called amebiasis . It is poorly absorbed from the gastrointestinal tract and is used as a luminal amebicide . It acts by chelation of ferrous ions essential for metabolism .


Synthesis Analysis

A novel class of substituted quinolines, which includes iodoquinol, was synthesized through a one-pot, four-component sequential reaction by intramolecular C–H activation of isocyanides with N-sulfonylamidines, catalyzed by copper (I) iodide and l-proline as a ligand in acetonitrile at room temperature .


Molecular Structure Analysis

The molecular formula of iodoquinol is C9H5I2NO . For more detailed structural information, you can refer to databases like PubChem or the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Iodoquinol has the molecular formula C9H5I2NO . For more detailed physical and chemical property data, you can refer to databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Iodoquinol has been identified as a promising antifungal drug against Scedosporium and Lomentospora species . These are filamentous fungi most associated with infections, especially in immunocompromised patients . Both compounds were found to be active against different Scedosporium and Lomentospora, including planktonic cells and biofilm .

Treatment of Dermatoses

Iodoquinol, particularly when used in combination with hydrocortisone, is considered “possibly” effective for the topical treatment of various forms of eczema and dermatitis . These include impetiginized eczema, nummular eczema, infantile eczema, nuchal eczema, contact dermatitis, atopic dermatitis, endogenous chronic infectious dermatitis, and stasis dermatitis .

Treatment of Bacterial Dermatoses

Iodoquinol has been used for the treatment of bacterial dermatoses . This includes conditions such as pyoderma, chronic eczematoid otitis externa, acne urticata, lichen simplex chronicus, anogenital pruritus (vulvae, scroti, ani), folliculitis, and intertrigo .

Treatment of Mycotic Dermatoses

Iodoquinol is also used for the treatment of mycotic dermatoses . These include conditions such as tinea (capitis, cruris, corporis, pedis), moniliasis, and intertrigo .

Treatment of Seborrheic Dermatitis

Iodoquinol has been used as a shampoo for the control of seborrheic dermatitis of the scalp . However, relapse usually occurs when the drug is discontinued .

Amebicide Applications

Iodoquinol is an amebicide used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine . It is considered the drug of choice for treating asymptomatic or moderate forms of amebiasis .

Safety and Hazards

Iodoquinol should not be used if you have liver disease . It is also contraindicated in patients with known hypersensitivity to iodine and halogenated hydroxyquinolines . Toxic effects include rash, hypersensitivity, nausea, vomiting, diarrhea, rare optic atrophy, neuritis, and blindness . Iodoquinol may interfere with thyroid function tests because of its high iodine content . Iodoquinol should be avoided in children if possible .

Zukünftige Richtungen

Iodoquinol is currently used for the treatment of intestinal amebiasis . For asymptomatic disease, it is given as monotherapy . If the patient has invasive (intestinal or extraintestinal) disease, it is given following treatment with metronidazole or tinidazole . Future research may focus on further understanding the mechanism of action of iodoquinol and exploring its potential uses in treating other types of infections.

Wirkmechanismus

Target of Action

Iodoquinol, also known as diiodohydroxyquinoline, is primarily targeted against the trophozoites of Entamoeba histolytica . This organism is a protozoan parasite that causes amoebiasis, an intestinal infection .

Mode of Action

It is known to act as a luminal amebicide, meaning it works within the lumen (interior) of the intestines . It is believed to interfere with the metabolic processes of the protozoan parasites, particularly Entamoeba histolytica, ultimately leading to their death . It acts by chelation of ferrous ions essential for metabolism .

Biochemical Pathways

It is known that the drug interferes with the metabolic processes of the parasites, which could involve a variety of biochemical pathways .

Pharmacokinetics

Iodoquinol is poorly absorbed from the gastrointestinal tract following oral administration . This allows it to reach high concentrations in the intestinal lumen, where it exerts its amebicidal effect . Most of the drug is excreted in the feces . Some systemic absorption may occur since increased blood concentrations of iodine have been reported .

Result of Action

The primary result of Iodoquinol’s action is the death of the protozoan parasites, particularly Entamoeba histolytica . This leads to the resolution of the intestinal infection caused by these parasites. It is active against both cyst and trophozoites that are localized in the lumen of the intestine .

Action Environment

The action of Iodoquinol is influenced by the environment within the gastrointestinal tract. Since it is poorly absorbed, it can reach high concentrations in the intestinal lumen, where it exerts its effect . The drug’s efficacy may be influenced by factors such as the pH of the stomach and intestines, the presence of food, and the speed of gastrointestinal transit . .

Eigenschaften

IUPAC Name

5,7-diiodoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZFQZANDVDGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2I)I)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023155
Record name Iodoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ALMOST INSOL IN WATER; SPARINGLY SOL IN ALCOHOL, ETHER, ACETONE; SOL IN HOT PYRIDINE & HOT DIOXANE
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Unknown., ...IT IS NOT KNOWN IF THEY ARE EFFECTIVE IN INTESTINAL AMEBIASIS SOLELY BY VIRTUE OF THEIR PRESENCE IN LUMEN OF BOWEL OR ALSO IN PART BY THEIR PRESENCE IN CIRCULATION. /8-HYDROXYQUINOLINES/, ...8-HYDROXYQUINOLINES ARE DIRECTLY AMEBICIDAL. THEY ARE ACTIVE AGAINST BOTH MOTILE & CYSTIC FORMS, BUT THEIR EFFICACY IN ELIMINATING CYSTS IS PROBABLY BASED ON THEIR ABILITY TO DESTROY TROPHOZOITES. THEY ACT ONLY ON AMEBAE IN INTESTINAL TRACT & ARE INEFFECTIVE IN AMEBIC ABSCESS & HEPATITIS. /8-HYDROXYQUINOLINES/
Record name Diiodohydroxyquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Iodoquinol

Color/Form

CRYSTALS FROM XYLENE; MEDICINAL GRADE IS YELLOWISH-BROWN POWDER, ABOVE 150 DEG, SUBLIMATES OF NEEDLES, PRISMS & RODS; ABOVE 200 DEG BROWN DROPS; MELT TURNS DARK-BROWN, LIGHT YELLOWISH TO TAN, MICROCRYSTALLINE POWDER

CAS RN

83-73-8
Record name 5,7-Diiodo-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoquinol [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiodohydroxyquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iodoquinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diiodohydroxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Quinolinol, 5,7-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodoquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diiodohydroxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63W7IE88K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP 200-215 °C WITH EXTENSIVE DECOMP
Record name DIIODOHYDROXYQUIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3224
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodoquinol
Reactant of Route 2
Iodoquinol
Reactant of Route 3
Iodoquinol
Reactant of Route 4
Iodoquinol
Reactant of Route 5
Iodoquinol
Reactant of Route 6
Reactant of Route 6
Iodoquinol

Q & A

Q1: Does Iodoquinol target a specific pathway or enzyme in parasites?

A1: While the precise target of Iodoquinol is unknown, studies on Entamoeba histolytica suggest it might interfere with the parasite's metabolic pathways, potentially impacting enzymes involved in glycolysis. []

Q2: Are there any known downstream effects of Iodoquinol on parasites?

A2: Iodoquinol has been observed to induce morphological changes in Entamoeba histolytica trophozoites, including chromatin condensation and cytoskeletal protein reorganization. It might also influence the expression of glycolytic enzymes. []

Q3: What is the molecular formula and weight of Iodoquinol?

A3: The molecular formula of Iodoquinol is C9H5I2NO, and its molecular weight is 396.95 g/mol. [, ]

Q4: What is the stability profile of Iodoquinol under various conditions?

A4: While specific data on Iodoquinol's stability under various conditions is limited in the provided research, it is known to be photosensitive. Therefore, storage conditions should minimize light exposure. []

Q5: Does Iodoquinol possess any known catalytic properties?

A5: No catalytic properties have been reported for Iodoquinol in the provided research. Its primary mode of action is through direct interaction with biological targets rather than catalysis.

Q6: Have any computational studies been conducted on Iodoquinol?

A6: Yes, computational studies have explored potential targets of Iodoquinol. One study used a high-throughput whole-cell hydrogenase assay to investigate its impact on the nickel biosynthetic pathway of [NiFe]-hydrogenase in Escherichia coli. []

Q7: How do structural modifications of the 8-hydroxyquinoline scaffold affect activity against microorganisms?

A7: Research on 8-hydroxyquinoline derivatives, including Iodoquinol, demonstrates that dihalogenated derivatives exhibit enhanced antimicrobial activity. Specifically, Iodoquinol, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), and 5,7-dichloro-8-hydroxyquinoline displayed potent activity against Neisseria gonorrhoeae. []

Q8: Are there any specific formulation strategies employed to enhance the stability or bioavailability of Iodoquinol?

A8: While the provided research does not delve into specific formulation strategies for Iodoquinol, a study mentions its incorporation into a 1% cream formulation with hydrocortisone acetate for topical application. []

Q9: Are there any specific SHE concerns regarding the production or use of Iodoquinol?

A9: Although not extensively detailed in the research, the historical context highlights concerns regarding the neurotoxicity of halogenated hydroxyquinolines, including Iodoquinol. Its use has been restricted or banned in several countries due to these concerns. []

Q10: What is the in vitro activity of Iodoquinol against Dientamoeba fragilis?

A10: In vitro studies have shown that Iodoquinol has relatively low activity against Dientamoeba fragilis compared to other antiprotozoal agents. The minimum lethal concentration (MLC) was determined to be 500 μg/mL. []

Q11: Is there evidence of Iodoquinol's effectiveness in treating Blastocystis hominis infection?

A11: While some studies suggest Iodoquinol might be effective in treating Blastocystis hominis infections, other studies report treatment failures and question its efficacy. [, , ]

Q12: Has Iodoquinol been investigated for activity against fungal pathogens?

A12: Yes, Iodoquinol has shown promising antifungal activity in vitro against various fungal species, including Scedosporium and Lomentospora. Notably, it demonstrated activity against both planktonic and biofilm forms of these fungi. []

Q13: Are there any animal models used to study Iodoquinol's efficacy?

A13: The provided research does not explicitly mention specific animal models used to study Iodoquinol's efficacy.

Q14: Are there any known mechanisms of resistance to Iodoquinol in parasites?

A14: Specific mechanisms of resistance to Iodoquinol are not detailed in the provided research.

Q15: What are the potential side effects associated with Iodoquinol use?

A15: Although not a primary focus of the provided research, historical data indicates that Iodoquinol and other halogenated hydroxyquinolines can cause neurotoxicity, particularly subacute myelo-optic neuropathy (SMON). This adverse effect led to its restriction or withdrawal in several countries. []

Q16: What safety concerns have been raised regarding the long-term use of Iodoquinol?

A16: The main long-term safety concern with Iodoquinol is its potential to cause neurological damage, specifically SMON, especially after prolonged or high-dose use. []

Q17: Are there any biomarkers identified for monitoring Iodoquinol treatment response or predicting its efficacy?

A17: The provided research does not mention specific biomarkers associated with Iodoquinol treatment response or efficacy.

Q18: What analytical methods are used to quantify and characterize Iodoquinol?

A18: Various analytical techniques are employed to characterize and quantify Iodoquinol. These include UV spectrophotometry, particularly derivative UV spectrophotometry, which enhances sensitivity and selectivity in analyzing Iodoquinol in bulk and pharmaceutical formulations. []

Q19: Is there information on the environmental impact and degradation of Iodoquinol?

A19: The provided research does not provide information on the environmental impact or degradation pathways of Iodoquinol.

Q20: What is the solubility of Iodoquinol in various media?

A20: Research on the solubility of Iodoquinol in supercritical carbon dioxide (scCO2) revealed its solubility to be extremely low, making it challenging to obtain reliable data using standard techniques. []

Q21: Have any studies investigated the dissolution rate of Iodoquinol formulations?

A21: The provided research does not include studies specifically examining the dissolution rate of Iodoquinol formulations.

Q22: Have the analytical methods used to quantify Iodoquinol undergone validation procedures?

A22: Yes, derivative UV spectrophotometric methods for Iodoquinol analysis have undergone validation procedures, including assessments of accuracy, precision, and specificity, ensuring reliable quantification in various matrices. []

Q23: Does Iodoquinol induce any immunological responses?

A23: The provided research does not delve into the immunogenicity or potential immunological responses elicited by Iodoquinol.

Q24: Does Iodoquinol interact with drug transporters or affect drug-metabolizing enzymes?

A24: The research primarily focuses on Iodoquinol's direct antiparasitic activity and does not provide detailed information regarding its interactions with drug transporters or its influence on drug-metabolizing enzymes.

Q25: What is known about the biocompatibility and biodegradability of Iodoquinol?

A25: The research provided does not offer specific insights into the biocompatibility or biodegradability of Iodoquinol.

Q26: Are there alternative drugs to Iodoquinol for treating the same infections?

A26: Yes, several alternatives to Iodoquinol exist for treating protozoal infections, including:

* **Metronidazole:** Often preferred for treating amoebic dysentery and considered more effective than Iodoquinol for symptomatic cases. [, ]* **Paromomycin:** Another option for treating amoebic dysentery, particularly in luminal infections. [, ]* **Diloxanide furoate:** Used to eliminate *Entamoeba histolytica* cysts from the intestine. [, ]* **Nitazoxanide:**  A broad-spectrum antiparasitic agent investigated for treating *Blastocystis hominis* infections. []

Q27: What are the comparative advantages and disadvantages of Iodoquinol compared to its alternatives?

A27:

      Q28: What are some essential research tools and resources for studying Iodoquinol?

      A28: Key resources include:

        Q29: Are there any cross-disciplinary applications or research synergies emerging for Iodoquinol?

        A29: While the provided research focuses primarily on Iodoquinol's antiparasitic properties, its activity against Neisseria gonorrhoeae, a sexually transmitted bacterium, highlights its potential for cross-disciplinary applications in addressing antimicrobial resistance. Further research exploring its mechanisms and efficacy against other drug-resistant pathogens could uncover new therapeutic avenues. []

        Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

        Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.